N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” is a chemical compound. It is also known by other names such as “2-Pyrimidinamine, 4,6-dimethyl-N-acetyl-N-phenyl-”, “4,6-Dimethyl-N-acetyl-N-phenyl-2-pyrimidinamine”, “N-Acetyl-N-phenyl-4,6-dimethyl-2-pyrimidinamine”, and "4,6-Dimethyl-N-phenyl-pyrimidin-2-amine acetate" .
科学的研究の応用
Interaction with Bovine Serum Albumin (BSA)
Research has shown that derivatives of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide can interact with bovine serum albumin (BSA). Meng et al. (2012) synthesized derivatives and investigated their binding to BSA through fluorescence and UV–vis spectral studies, revealing insights into the thermodynamics of these interactions and suggesting potential biomedical applications such as drug delivery systems where protein binding is a key factor (Meng et al., 2012).
Antimicrobial Activity
Compounds with the this compound scaffold have demonstrated antimicrobial properties. Gein et al. (2020) synthesized a series of derivatives and studied their antimicrobial activity, contributing to the development of new antibacterial agents (Gein et al., 2020). Similarly, Krátký et al. (2012) designed novel sulfonamides showing significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus, pointing towards their potential in treating bacterial infections (Krátký et al., 2012).
Inhibition of Hepatitis B Virus Replication
Distinct mechanisms of action against Hepatitis B virus replication have been reported for derivatives related to this compound. Zhou et al. (2017) discovered that heteroaryldihydropyrimidine (HAP) and sulfamoylbenzamide (SBA) derivatives inhibit HBV replication through different molecular mechanisms, offering avenues for the development of novel antiviral therapies (Zhou et al., 2017).
特性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-17-16-18(2)27-25(26-17)29-33(31,32)23-14-12-22(13-15-23)28-24(30)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,28,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWLVOIAQZIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。